Ethyl 2-benzylidene-3-oxobutanoate

Descripción general

Descripción

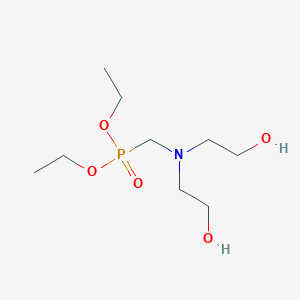

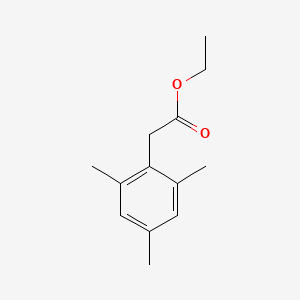

Ethyl 2-benzylidene-3-oxobutanoate is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.24846 g/mol . The IUPAC name for this compound is ethyl (2E)-3-oxo-2-(phenylmethylidene)butanoate .

Synthesis Analysis

The synthesis of Ethyl 2-benzylidene-3-oxobutanoate can be achieved through various methods. One such method involves the Knoevenagel condensation of ethyl acetoacetate with benzaldehyde . Another method involves a three-component condensation of ethyl acetoacetate with formaldehyde and alkanethiols .Molecular Structure Analysis

The molecular structure of Ethyl 2-benzylidene-3-oxobutanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 30 bonds. There are 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

Ethyl 2-benzylidene-3-oxobutanoate is a white to light yellow powder or crystal . It has a melting point of 55.0 to 59.0 °C . The compound is practically insoluble or insoluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-benzylidene-3-oxobutanoate: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds . Its reactivity towards nucleophiles allows for the construction of complex molecular architectures, which are essential in pharmaceutical research and material science.

Photoredox Catalysis

This compound has been utilized in photoredox catalysis experiments. Photoredox catalysis is a branch of chemistry that harnesses light energy to accelerate chemical reactionsEthyl 2-benzylidene-3-oxobutanoate can undergo deoxyfluorination when exposed to light in the presence of a photoredox catalyst . This reaction is significant for introducing fluorine atoms into organic molecules, which can alter their physical and chemical properties beneficially.

Medicinal Chemistry

In medicinal chemistry, Ethyl 2-benzylidene-3-oxobutanoate is used to create compounds with potential therapeutic effects. It can be transformed into molecules that interact with biological targets, such as enzymes or receptors . This interaction can lead to the development of new drugs for treating various diseases.

Material Science

The compound’s ability to polymerize makes it a candidate for creating novel polymeric materials. These materials can have unique properties like enhanced durability, flexibility, or electrical conductivity, which are valuable in industries ranging from electronics to aerospace .

Agricultural Chemistry

Ethyl 2-benzylidene-3-oxobutanoate: can be modified to produce agrochemicals. These chemicals protect crops from pests and diseases or improve crop yield and quality. The compound’s structural versatility allows for the synthesis of a wide range of agrochemicals .

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound can be used as a building block to synthesize aromatic compounds. These synthesized molecules can mimic natural scents or flavors and are used in perfumes, food products, and beverages .

Analytical Chemistry

It can serve as a standard in analytical chemistry for calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it an ideal candidate for such applications .

Environmental Science

Lastly, Ethyl 2-benzylidene-3-oxobutanoate can be employed in environmental science research to study degradation processes or as a model compound for pollution studies. Understanding its breakdown can help in assessing the environmental impact of related chemicals .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (2E)-2-benzylidene-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZGINZXVVKWKV-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337851 | |

| Record name | Ethyl (2E)-2-benzylidene-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; Balsamic aroma with tropical fruit notes. | |

| Record name | Ethyl alpha-acetylcinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl alpha-acetylcinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Ethyl 2-benzylidene-3-oxobutanoate | |

CAS RN |

620-80-4, 15802-62-7 | |

| Record name | Ethyl alpha-acetylcinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl alpha-acetylcinnamate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-2-benzylidene-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-ACETYLCINNAMATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B50D0O5PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of Ethyl 2-benzylidene-3-oxobutanoate?

A1: Ethyl 2-benzylidene-3-oxobutanoate is characterized by a Z conformation about its C=C double bond []. This structural feature is important as it influences the molecule's overall shape and potential interactions with other molecules.

Q2: How is Ethyl 2-benzylidene-3-oxobutanoate used in the development of potential drug candidates?

A2: Ethyl 2-benzylidene-3-oxobutanoate serves as a valuable starting material for synthesizing pyrazoline carboxylates []. These compounds have shown promising results as selective inhibitors of Monoamine oxidase-B (MAO-B) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.